An In-depth Technical Guide to 2-(3-Iodo-1H-indazol-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3-Iodo-1H-indazol-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of biological activities.[1][2] These bicyclic heterocyclic compounds are bioisosteres of indoles and have demonstrated efficacy in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][4] This guide focuses on a specific, functionalized indazole derivative, 2-(3-Iodo-1H-indazol-1-yl)acetic acid, providing a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential in the landscape of modern drug discovery. The strategic placement of an iodine atom at the 3-position and an acetic acid moiety at the 1-position of the indazole core offers unique opportunities for chemical modification and targeted biological interactions.
Molecular Structure and Identification
2-(3-Iodo-1H-indazol-1-yl)acetic acid is characterized by a bicyclic indazole core, with an iodine atom substituted at the C3 position and an acetic acid group attached to the N1 nitrogen atom.

Systematic Name: 2-(3-Iodo-1H-indazol-1-yl)acetic acid
| Identifier | Value |
| CAS Number | 1262500-94-6 |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
Synthesis and Purification
The synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is typically achieved through a two-step process involving the iodination of the indazole core followed by N-alkylation with an acetic acid precursor. The causality behind this experimental choice lies in the greater reactivity of the C3 position of the indazole ring towards electrophilic substitution and the subsequent nucleophilic character of the N1 position for alkylation.
Step-by-Step Synthesis Protocol
Step 1: Iodination of 1H-Indazole
The initial step involves the regioselective iodination of commercially available 1H-indazole at the 3-position. This is a critical step that leverages the inherent electronic properties of the indazole ring.
-
Reaction: 1H-Indazole is treated with a suitable iodinating agent, such as N-iodosuccinimide (NIS), in a polar aprotic solvent like dimethylformamide (DMF).[5]
-
Rationale: The use of NIS provides a mild and efficient method for iodination, minimizing the formation of side products. DMF is an excellent solvent for this reaction due to its ability to dissolve the reactants and facilitate the reaction.
-
Procedure:
-
To a solution of 1H-indazole in DMF, add N-iodosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.
-
Step 2: N-Alkylation and Hydrolysis
The second step involves the alkylation of the N1 position of 3-iodo-1H-indazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester to the carboxylic acid.
-
Reaction: 3-Iodo-1H-indazole is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification.[6][7]
-
Rationale: The N-H proton of the indazole is acidic and can be deprotonated by a mild base, forming a nucleophilic indazolide anion that readily reacts with the electrophilic ethyl bromoacetate. Subsequent hydrolysis is a standard procedure to convert the ester to the desired carboxylic acid.
-
Procedure:
-
To a suspension of 3-iodo-1H-indazole and potassium carbonate in acetone, add ethyl bromoacetate dropwise.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-iodo-1H-indazol-1-yl)acetate.
-
Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature.
-
After completion of the hydrolysis, remove the ethanol under reduced pressure and acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 2-(3-Iodo-1H-indazol-1-yl)acetic acid.
-
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity solid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is essential for its application in drug discovery and development.
Physicochemical Properties
| Property | Value | Source/Method |
| Physical Form | Powder | |
| Melting Point | 194-196 °C | |
| Solubility | Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF. | |
| pKa (predicted) | ~4.0-5.0 (for the carboxylic acid) | Based on acetic acid and substituted indazoles. |
| logP (predicted) | ~2.5-3.0 | Based on the structure and related compounds. |
Spectroscopic Analysis
While experimental spectra for this specific molecule are not widely published, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.[8][9][10]
¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)
-
~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.8-8.0 ppm (d, 1H): Aromatic proton (likely H-7).
-
~7.5-7.7 ppm (d, 1H): Aromatic proton (likely H-4).
-
~7.2-7.4 ppm (t, 1H): Aromatic proton (likely H-6).
-
~7.0-7.2 ppm (t, 1H): Aromatic proton (likely H-5).
-
~5.1 ppm (s, 2H): Methylene protons (-CH₂-).
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz)
-
~170 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~142 ppm: C7a.
-
~128 ppm: C3a.
-
~125 ppm: Aromatic CH.
-
~122 ppm: Aromatic CH.
-
~120 ppm: Aromatic CH.
-
~110 ppm: Aromatic CH.
-
~85 ppm: C3 (carbon bearing iodine).
-
~50 ppm: Methylene carbon (-CH₂-).
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1600, 1470 cm⁻¹: C=C and C=N stretching of the indazole ring.
-
~750 cm⁻¹: C-H out-of-plane bending of the aromatic ring.
-
~600-500 cm⁻¹: C-I stretching.
Mass Spectrometry (MS)
-
Expected [M+H]⁺: m/z 303.
-
Expected [M-H]⁻: m/z 301.
-
Fragmentation: The molecule is expected to fragment via the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the iodine atom (127 Da).[11][12]
Chemical Reactivity and Stability
The chemical reactivity of 2-(3-Iodo-1H-indazol-1-yl)acetic acid is dictated by its three main functional components: the C-I bond, the carboxylic acid group, and the indazole ring.
Reactivity of the C-I Bond
The carbon-iodine bond at the 3-position is a key site for further functionalization. It can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents, making it a versatile intermediate for creating libraries of novel compounds for structure-activity relationship (SAR) studies.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives. This is particularly useful for modulating physicochemical properties like solubility and for introducing groups that can interact with biological targets.
Stability
The compound is expected to be stable under normal laboratory conditions. However, like many iodo-aromatic compounds, it may be sensitive to light and should be stored in a dark, cool place. The carboxylic acid group may undergo decarboxylation under harsh thermal conditions.
Applications in Drug Discovery
The indazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[1][2][13] The unique substitution pattern of 2-(3-Iodo-1H-indazol-1-yl)acetic acid makes it a promising building block for the development of novel therapeutic agents.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The indazole ring system is well-suited for this purpose. The acetic acid side chain can be modified to interact with other regions of the ATP-binding pocket, while the iodo-substituent at the 3-position can be replaced with various aryl or heteroaryl groups to enhance potency and selectivity.
Caption: Potential interaction of the scaffold with a kinase active site.
Use in Fragment-Based Drug Discovery (FBDD)
The relatively small size and functionality of 2-(3-Iodo-1H-indazol-1-yl)acetic acid make it an interesting fragment for FBDD campaigns. The iodo-group can serve as a vector for fragment growing or linking, allowing for the exploration of larger chemical space around a validated fragment hit.
Conclusion
2-(3-Iodo-1H-indazol-1-yl)acetic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its physicochemical and spectroscopic properties can be reliably predicted. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This in-depth guide provides the foundational knowledge necessary for researchers and scientists to effectively utilize this compound in their drug development programs.
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